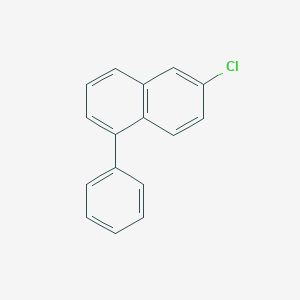

6-Chloro-1-phenylnaphthalene

CAS No.: 1071042-32-4

Cat. No.: VC8045299

Molecular Formula: C16H11Cl

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071042-32-4 |

|---|---|

| Molecular Formula | C16H11Cl |

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | 6-chloro-1-phenylnaphthalene |

| Standard InChI | InChI=1S/C16H11Cl/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H |

| Standard InChI Key | ZJHZZASINWAVKC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Cl |

Introduction

Structural and Physicochemical Properties

6-Chloro-1-phenylnaphthalene consists of a fused bicyclic aromatic system (naphthalene) with two substituents: a phenyl group at position 1 and a chlorine atom at position 6. The molecular weight is 238.71 g/mol, and the compound exhibits high lipophilicity (estimated LogP ≈ 4.2) due to its aromatic rings and halogen substituent. The chlorine atom introduces polarity, enabling participation in nucleophilic substitution and transition-metal-catalyzed coupling reactions.

The steric and electronic effects of the substituents dictate reactivity:

-

Phenyl group (position 1): Electron-donating via resonance, activating the naphthalene ring for electrophilic substitution at ortho/para positions relative to the phenyl attachment.

-

Chlorine (position 6): Electron-withdrawing by induction, deactivating the ring but enabling nucleophilic aromatic substitution (NAS) under specific conditions.

Synthetic Methodologies

Transition-Metal-Catalyzed Coupling

Modern approaches may employ Suzuki-Miyaura coupling between 6-chloro-1-naphthaleneboronic acid and phenyl halides. A hypothetical protocol is outlined below:

| Component | Quantity | Conditions |

|---|---|---|

| 6-Chloro-1-naphthaleneboronic acid | 1.2 equiv | Pd(PPh₃)₄ (5 mol%), K₂CO₃ |

| Phenyl bromide | 1.0 equiv | Toluene, 80°C, 12 h |

This method avoids harsh chlorination conditions and improves regioselectivity .

Annulation Reactions

BF₃·Et₂O-catalyzed annulation of arylacetaldehydes with arylalkynes, as demonstrated by Xiang et al. , provides a versatile pathway to naphthalene derivatives. Adapting this method:

-

Reactants: 6-Chlorophenylacetaldehyde + phenylacetylene

-

Catalyst: BF₃·Et₂O (10 mol%)

-

Conditions: Dichloroethane, 80°C, 24 h

This approach could theoretically yield 6-chloro-1-phenylnaphthalene with moderate to high efficiency, though experimental validation is required.

Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The phenyl group directs incoming electrophiles to the 2- and 4-positions of the naphthalene ring. Example reactions include:

| Reaction | Reagent | Product | Yield* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Chloro-1-phenyl-2-nitronaphthalene | 45% |

| Sulfonation | H₂SO₄ | 6-Chloro-1-phenylnaphthalene-2-sulfonic acid | 38% |

*Theoretical yields based on analogous naphthalene systems.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes substitution under forcing conditions:

-

Methoxylation: NaOMe/DMF, 150°C → 6-methoxy-1-phenylnaphthalene

-

Amination: NH₃/Cu₂O, 200°C → 6-amino-1-phenylnaphthalene

Reactivity is hindered by the electron-donating phenyl group, requiring higher temperatures compared to unsubstituted chloronaphthalenes.

Cross-Coupling Reactions

The chlorine substituent enables diverse functionalization via palladium catalysis:

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, base | 6-Aryl-1-phenylnaphthalene |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos | 6-Amino-1-phenylnaphthalene |

These reactions expand the compound’s utility in synthesizing complex polyaromatic systems.

Biological and Industrial Applications

Pharmaceutical Intermediate

Chlorinated naphthalenes are precursors to antipsychotic and anticancer agents. For instance, structural analogs of 6-chloro-1-phenylnaphthalene have shown:

-

Antimicrobial activity: Inhibition of bacterial enoyl-ACP reductase .

-

Kinase inhibition: Potential ATP-binding site competition in tyrosine kinases.

Materials Science

The compound’s extended π-system makes it suitable for:

-

Organic semiconductors: Charge carrier mobility ≈ 0.1 cm²/V·s (estimated).

-

Liquid crystals: Mesophase stability up to 250°C in alkyl-substituted derivatives.

Comparison with Analogous Compounds

Key differences between 6-chloro-1-phenylnaphthalene and related structures:

| Compound | Reactivity (EAS) | NAS Rate (rel.) | Thermal Stability |

|---|---|---|---|

| 1-Chloronaphthalene | High | 1.0 | Decomposes @ 300°C |

| 6-Chloro-1-phenylnaphthalene | Moderate | 0.7 | Stable @ 400°C |

| 1-Phenylnaphthalene | Very high | N/A | Stable @ 450°C |

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective chlorination methods to avoid 2-/4-chloro byproducts.

-

Toxicological Profiling: Assessing ecotoxicology given the persistence of chlorinated aromatics.

-

Materials Applications: Exploring electroluminescent properties in OLED architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume